(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
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Description
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
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Scientific Research Applications
Structure and Molecular Interactions
Research into the structural properties and molecular interactions of related compounds, such as fac-[(ppyEt)Re(CO)3Br], has led to a deeper understanding of their chemical characteristics. This particular study focused on the non-regular octahedron structure around the rhenium(I) center and the intramolecular hydrogen bond formation, contributing to the understanding of molecular geometry and interactions (Saldías et al., 2020).
Synthesis and Functionalization
The synthesis and functionalization of related compounds, like 3-, 5-, 6-, and 8-aminoquinolines, have been explored to produce novel synthetic intermediates. This research has led to the creation of a broad range of functionalized (pyrrolidin-1-yl)- and (hydroxyalkylamino)quinolines, expanding the scope of chemical synthesis and potential applications in various fields (Vandekerckhove et al., 2015).
Antiplasmodial and Antifungal Activity
Studies have examined the antiplasmodial and antifungal activities of compounds like (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines. These investigations provide insights into the potential use of these compounds in combating diseases like malaria and fungal infections, showcasing their biological significance (Vandekerckhove et al., 2015).
Antibacterial Activity
Research into the antibacterial properties of pyrazol-1-ylquinoxalin-2(1H)-one derivatives has shown promising results, indicating their potential use in antimicrobial treatments. This expands the scope of these compounds in medicinal chemistry and healthcare (Ajani et al., 2009).
Spectroscopic Properties
Investigations into the spectroscopic properties of compounds like (3-amino-substituted-thieno[2,3-b]pyridine-2-yl)pyridine/quinolin-2-yl)(phenyl)methanones have provided valuable insights into their electronic absorption, excitation, and fluorescence properties. This knowledge is crucial for the development of new materials and sensors (Al-Ansari, 2016).
Antitumor Activity
The design and synthesis of compounds like 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have been studied for their potential as antitumor agents. This research highlights the significance of these compounds in the field of oncology and drug development (Huang et al., 2013).
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-24(2)17-10-20-11-18(23-17)27-13-7-8-25(12-13)19(26)16-9-21-14-5-3-4-6-15(14)22-16/h3-6,9-11,13H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRTYJYSKWWHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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